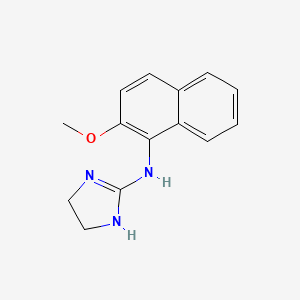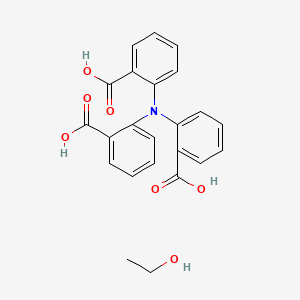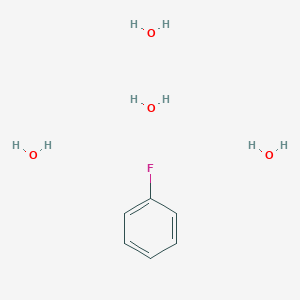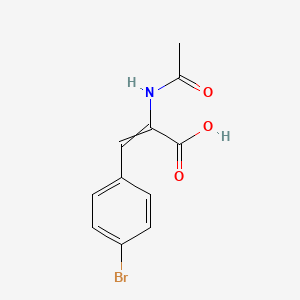![molecular formula C28H28N2O3 B12568606 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[44]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester is an organic compound with a complex structure It is known for its unique spirocyclic framework, which consists of a nonane ring fused with a diazaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as a ketone, reacts with a nucleophile to form the spirocyclic structure.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups, such as the carboxylic acid and ester groups. This can be done through esterification reactions using reagents like phenylmethyl alcohol and appropriate catalysts.
Final Modifications: The final step may involve modifications to introduce the diphenylmethyl and oxo groups, which can be achieved through selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H28N2O3 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
benzyl 7-benzhydryl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C28H28N2O3/c31-26-28(17-10-19-30(28)27(32)33-21-22-11-4-1-5-12-22)18-20-29(26)25(23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2 |
Clave InChI |
SUELEPFZQCNJIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
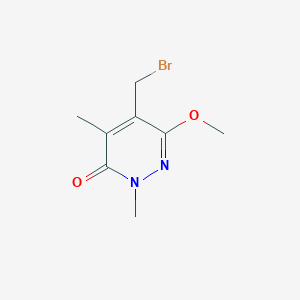
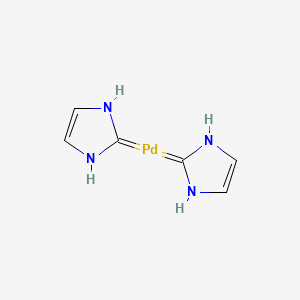
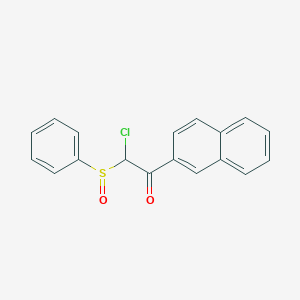
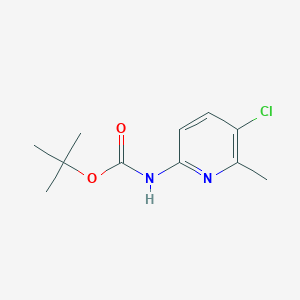
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)

